molecular formula C17H13N5 B14495587 5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine CAS No. 64679-02-3

5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine

Katalognummer: B14495587
CAS-Nummer: 64679-02-3
Molekulargewicht: 287.32 g/mol
InChI-Schlüssel: UEAVBRURLFBZNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine typically involves the condensation of 2-aminobenzimidazole with a suitable pyrimidine derivative. One common method involves the reaction of 2-aminobenzimidazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the polymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1H-Benzimidazol-2-yl)-N-phenylpyrimidin-2-amine is unique due to its combined benzimidazole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

64679-02-3

Molekularformel

C17H13N5

Molekulargewicht

287.32 g/mol

IUPAC-Name

5-(1H-benzimidazol-2-yl)-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C17H13N5/c1-2-6-13(7-3-1)20-17-18-10-12(11-19-17)16-21-14-8-4-5-9-15(14)22-16/h1-11H,(H,21,22)(H,18,19,20)

InChI-Schlüssel

UEAVBRURLFBZNS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.